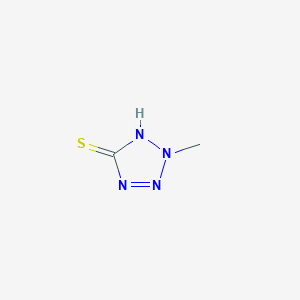

2-Methyl-2H-tetrazole-5-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-6-4-2(7)3-5-6/h1H3,(H,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRIYDBAFPKSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1NC(=S)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601739 | |

| Record name | 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42150-25-4 | |

| Record name | 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-2H-tetrazole-5-thiol CAS number and properties

An In-depth Technical Guide to 2-Methyl-2H-tetrazole-5-thiol

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Chemical Identity and Properties

This compound is characterized by a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom. A methyl group is attached at the N-2 position, and a thiol (-SH) group is at the C-5 position.[1] This structure, particularly the reactive thiol group and the stable tetrazole ring, imparts valuable chemical and biological properties.[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄S | [1] |

| Molecular Weight | 116.15 g/mol | [1][4] |

| Boiling Point | 111.6 ± 23.0 °C (Predicted) | [3] |

| Density | 1.69 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 7.60 ± 0.20 (Predicted) | [3] |

| InChI Key | RLRIYDBAFPKSRC-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

General Synthesis Route

A typical synthesis of this compound involves the reaction of a thiocyanate precursor with sodium azide.[1] The process generally proceeds through the formation of an intermediate which then undergoes cyclization to form the tetrazole ring, often facilitated by a catalyst and moderate temperatures in a solvent like methanol.[1]

Caption: General synthesis pathway for this compound.

Chemical Reactivity

The chemical behavior of this compound is largely dictated by its thiol group and the tetrazole ring.

-

Oxidation: The thiol group is readily oxidized to form disulfide bridges.[1]

-

Alkylation and Acylation: The nucleophilic thiol group can participate in alkylation and acylation reactions.[1]

-

Substitution Reactions: The compound can undergo various substitution reactions.[1]

-

Coordination Chemistry: The tetrazole ring is capable of coordinating with metal ions, which can stabilize the compound and influence its biological activity.[1]

Caption: Key chemical reactions of this compound.

Biological Activity and Applications

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

-

Pharmaceutical Intermediate: It is a known precursor for the synthesis of pharmaceuticals, notably some cephalosporin antibiotics.[1]

-

Enzyme Inhibition: The thiol group can form covalent bonds with the cysteine residues of enzymes, leading to their inhibition.[1]

-

Medicinal Chemistry Scaffold: The tetrazole ring is a stable and valuable scaffold in medicinal chemistry for developing new therapeutic agents.[2] Research on derivatives has shown potential for developing angiotensin-II receptor antagonists for hypertension, urease inhibitors, and antioxidants.[5][6][7]

Caption: Biological mechanisms of action for this compound.

Experimental Protocols

Detailed experimental protocols are highly specific to the reaction and desired outcome. The following are generalized methodologies based on available literature.

General Protocol for Thiol-Epoxide Ring Opening

This protocol describes the reaction of a tetrazole-thiol with an epoxide, a common method for creating β-hydroxy sulfides.

-

Reactant Preparation: Dissolve the target epoxide in a suitable solvent, such as toluene.

-

Addition of Thiol: Add solid 1-methyl-1H-tetrazole-5-thiol to the solution.

-

Reaction Conditions: Stir the solution at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Some reactions may require several days to reach completion.[8]

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove acidic byproducts. The organic phase is then dried (e.g., with Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[8]

-

Characterization: The final product structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

General Protocol for Biological Activity Screening of Derivatives

This outlines a typical workflow for assessing the biological potential of newly synthesized derivatives.

-

Synthesis and Purification: Synthesize a series of derivatives from the parent compound. Purify each compound to a high degree.

-

Structural Characterization: Confirm the chemical structure of each derivative using techniques like FTIR, ¹H NMR, and ¹³C NMR.[6][7]

-

In Vitro Assays:

-

Antioxidant Activity: Perform a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate free radical scavenging potential.[5][6]

-

Enzyme Inhibition: Conduct a urease enzyme inhibition assay to determine the inhibitory concentration (IC₅₀) of the compounds.[5][7]

-

Antibacterial Activity: Use methods like agar well diffusion to screen for activity against various bacterial strains.[5][6]

-

-

In Vivo Assays (if applicable): For promising candidates, perform assays such as antihypertensive activity evaluation in animal models.[7]

-

Data Analysis: Analyze the results to establish structure-activity relationships (SAR), which can guide the design of more potent compounds.[7]

Caption: General experimental workflow for derivative synthesis and screening.

Disclaimer: This document is intended for research and informational purposes only. For any laboratory work, appropriate safety precautions must be taken. Not for human or veterinary use.[1]

References

- 1. This compound | 42150-25-4 | Benchchem [benchchem.com]

- 2. CAS 345909-96-8: 1-(trideuteriomethyl)-2H-tetrazole-5-thio… [cymitquimica.com]

- 3. This compound CAS#: 42150-25-4 [amp.chemicalbook.com]

- 4. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-2H-tetrazole-5-thiol, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. This document details experimental protocols, quantitative data, and structural elucidation, serving as a valuable resource for professionals in drug development and related scientific fields.

Introduction

This compound (also known as 2-methyl-5-mercaptotetrazole) is a five-membered heterocyclic compound containing four nitrogen atoms and a thiol group. Its molecular formula is C₂H₄N₄S, and it has a molecular weight of 116.15 g/mol . The structure of this compound, particularly the presence of the tetrazole ring and the reactive thiol group, makes it a valuable building block in the synthesis of more complex molecules, notably as a precursor for certain pharmaceuticals. The tetrazole moiety can act as a bioisostere for a carboxylic acid group, a strategy often employed in medicinal chemistry to improve the metabolic stability and pharmacokinetic properties of drug candidates. This compound exists in tautomeric forms, predominantly the thione form in the solid state.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the alkylation of 5-mercapto-1H-tetrazole. It is important to note that the alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N-1 and N-2 alkylated isomers. However, studies on the alkylation of 5-substituted tetrazoles have shown that the formation of the 2,5-disubstituted tetrazole is often favored.

A general approach for the synthesis involves the reaction of a thiocyanate with sodium azide. For instance, the reaction of methyl isothiocyanate with sodium azide can be employed.

Experimental Protocol: Synthesis via Alkylation of 5-Mercapto-1H-tetrazole

This protocol outlines a general procedure for the methylation of 5-mercapto-1H-tetrazole, which is expected to yield this compound as a major product. The regioselectivity can be influenced by the choice of alkylating agent, base, and solvent.

Materials:

-

5-Mercapto-1H-tetrazole

-

Methyl iodide (or other methylating agent like dimethyl sulfate)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., acetone, ethanol, or a biphasic system)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 5-mercapto-1H-tetrazole in the chosen solvent.

-

Add the base to the solution and stir until the tetrazole is fully deprotonated, forming the corresponding salt.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the methylating agent (e.g., methyl iodide) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine completion).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected characterization data for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂H₄N₄S |

| Molecular Weight | 116.15 g/mol |

| CAS Number | 42150-25-4 |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available in the searched literature. |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related compounds. It is important to note that specific values may vary slightly depending on the solvent and instrument used.

| Technique | Expected Data |

| ¹H NMR | A singlet for the N-methyl protons (CH₃) is expected. The chemical shift of the thiol proton (-SH) can be broad and its position is concentration and solvent dependent. |

| ¹³C NMR | Signals for the methyl carbon and the tetrazole ring carbon are expected. |

| IR (Infrared) Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching (if in thiol form or from residual starting material), C-H stretching of the methyl group, C=N and N=N stretching of the tetrazole ring, and C=S stretching (if in thione form). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound is expected. |

Note: Specific, experimentally verified spectral data for this compound was not consistently available across the searched literature. The provided information is based on the general characteristics of similar tetrazole derivatives.

Visualizing the Synthesis and Characterization Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific, unified experimental protocol with complete characterization data remains elusive in publicly available literature, this document consolidates the most relevant and established methodologies. The provided synthesis protocol via alkylation of 5-mercapto-1H-tetrazole represents a viable route to the target compound. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, with the understanding that optimization and thorough analytical validation will be necessary for any specific application. The importance of this compound as a synthetic intermediate warrants further investigation to establish a definitive and fully characterized synthetic procedure.

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-tetrazole-5-thiol is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry.[1] Its structure, featuring a tetrazole ring substituted with a methyl group at the N-2 position and a thiol group at the C-5 position, imparts it with notable biological activity and reactivity. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its role in biological pathways, with a focus on its relevance to drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Isomer

| Property | This compound | 1-Methyl-1H-tetrazole-5-thiol (Isomer) |

| Molecular Formula | C₂H₄N₄S | C₂H₄N₄S |

| Molecular Weight | 116.15 g/mol [1] | 116.14 g/mol [2] |

| Melting Point | Data not available | 125-128 °C[2] |

| Boiling Point | 111.6 ± 23.0 °C (Predicted)[3] | Data not available |

| Density | 1.69 ± 0.1 g/cm³ (Predicted)[3] | 1.420 g/cm³ (Estimate)[2] |

| pKa | 7.60 ± 0.20 (Predicted)[3] | Data not available |

| Solubility | Generally soluble in water and most organic solvents. Quantitative data not available. | Data not available |

Spectral Data:

Specific spectral data for this compound is not available in the reviewed literature. However, spectral data for the related compound 1-Methyl-1H-tetrazole-5-thiol is provided below for reference.

-

¹H NMR (1-Methyl-1H-tetrazole-5-thiol): Spectral data is available but specific shifts are not detailed in the provided search results.[4]

-

¹³C NMR (1-Methyl-1H-tetrazole-5-thiol): Spectral data is available but specific shifts are not detailed in the provided search results.[4]

-

FTIR (1-Methyl-1H-tetrazole-5-thiol): KBr wafer technique has been used to obtain the spectrum.[4]

-

Mass Spectrometry (1-Methyl-1H-tetrazole-5-thiol): GC-MS data shows a molecular ion peak at m/z 116.[4]

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available. However, based on general methods for the synthesis of 5-substituted tetrazoles from thiocyanates, a plausible experimental workflow can be proposed. One common route involves the reaction of a thiocyanate with sodium azide.[5]

Proposed Synthesis of this compound

This protocol is a representative example based on established methodologies for tetrazole synthesis.[5] Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

Reaction:

CH₃-NCS + NaN₃ → C₂H₄N₄S

Materials:

-

Methyl isothiocyanate (CH₃-NCS)

-

Sodium azide (NaN₃)

-

Zinc(II) chloride (ZnCl₂) (catalyst)

-

n-Propanol (solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

To a solution of methyl isothiocyanate (1.0 eq) in n-propanol, add sodium azide (1.5 eq) and zinc(II) chloride (0.1 eq).

-

Heat the reaction mixture to 95°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Adjust the pH of the residue to ~2 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Proposed experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound and its isomers are known to exhibit a range of biological activities, including enzyme inhibition. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to their inhibition.[6] A notable example is the inhibition of enzymes involved in the vitamin K cycle by the related compound 1-methyl-1H-tetrazole-5-thiol (also known as N-methyl-thiotetrazole or NMTT).[1] This inhibition can lead to hypoprothrombinemia, a condition characterized by a deficiency of prothrombin, which is a key blood clotting factor.

Inhibition of the Vitamin K Cycle

The vitamin K cycle is a critical pathway for the post-translational modification of several blood coagulation factors. This process, known as γ-carboxylation, is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX). For GGCX to be active, it requires the reduced form of vitamin K (vitamin K hydroquinone). Vitamin K epoxide reductase (VKOR) is the enzyme responsible for regenerating reduced vitamin K from its epoxide form, thus sustaining the cycle.[7][8][9]

N-methyl-thiotetrazole has been shown to inhibit the vitamin K cycle. This inhibition disrupts the γ-carboxylation of clotting factors, leading to the production of under-carboxylated, inactive proteins and thereby impairing the coagulation cascade.

Caption: Inhibition of the Vitamin K cycle by tetrazole-thiol compounds.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug development, largely owing to the reactivity of its thiol group and the biological implications of the tetrazole moiety. While specific experimental data on its physicochemical properties are sparse, information on related isomers provides a useful foundation for further research. The proposed synthesis protocol offers a starting point for laboratory preparation, and the elucidated mechanism of action via inhibition of the vitamin K cycle highlights a key area of its biological relevance. Further investigation into this and other potential biological targets will be crucial for fully realizing the therapeutic potential of this compound and its derivatives.

References

- 1. This compound | 42150-25-4 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 42150-25-4 [amp.chemicalbook.com]

- 4. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]

- 6. 1-methyl-1H-tetrazole-5-thiolate | C2H3N4S- | CID 3635958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 2-Methyl-2H-tetrazole-5-thiol: Structure, Properties, and Synthesis

Abstract: This document provides a detailed technical overview of 2-Methyl-2H-tetrazole-5-thiol, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. It serves as a crucial precursor and intermediate in the synthesis of various pharmaceuticals, most notably cephalosporin antibiotics.[1] This guide covers its molecular structure, IUPAC nomenclature, physicochemical properties, spectroscopic data, and a representative synthetic protocol. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in accessible formats and illustrating key processes with structured diagrams.

Chemical Identity and Structure

IUPAC Name and Tautomerism

The formal IUPAC name for the specified compound is This compound . It is important to note that this compound can exist in equilibrium with its tautomeric form, 2-methyl-1,2-dihydro-2H-tetrazole-5-thione . The thiol (-SH) form and the thione (C=S) form can interconvert, and the predominant form may depend on the solvent and physical state.

Molecular Structure

This compound consists of a five-membered tetrazole ring, which contains four nitrogen atoms and one carbon atom.[1] A methyl group is attached to the nitrogen atom at the 2-position, and a thiol group is substituted at the carbon atom in the 5-position.[1]

-

SMILES: CN1N=C(S)N=N1[2]

Physicochemical and Analytical Properties

The key identifying and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 42150-25-4 | [1][4] |

| Molecular Formula | C₂H₄N₄S | [1][2][3] |

| Molecular Weight | 116.15 g/mol | [1][3] |

| Monoisotopic Mass | 116.01567 Da | [2] |

Spectroscopic and Analytical Data

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural elucidation of tetrazole derivatives. The fragmentation of 5-substituted tetrazoles follows distinct pathways depending on the ionization mode. In positive ion mode, the characteristic fragmentation involves the neutral loss of hydrazoic acid (HN₃).[5] In contrast, negative ion mode typically results in the elimination of a nitrogen molecule (N₂).[5]

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 117.02295 | 118.6 |

| [M+Na]⁺ | 139.00489 | 130.7 |

| [M-H]⁻ | 115.00839 | 116.8 |

| [M+K]⁺ | 154.97883 | 128.1 |

| [M]⁺ | 116.01512 | 118.8 |

Data sourced from PubChemLite.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: A singlet peak would be expected for the three equivalent protons of the N-methyl group. The proton of the thiol group would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C-NMR: Two distinct signals are expected: one for the methyl carbon and another for the C5 carbon of the tetrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for its functional groups. Key vibrations would include C-H stretching from the methyl group, N=N and C=N stretching from the tetrazole ring, and a weak S-H stretching band if the thiol tautomer is present. If the thione tautomer predominates, a C=S stretching band would be observed.

Synthesis and Reactivity

Synthetic Protocol

The synthesis of 2,5-disubstituted tetrazoles can be achieved through various routes. A common method involves the [3+2] cycloaddition of an azide with a nitrile. A generalized protocol for synthesizing a 5-substituted-2-methyltetrazole is outlined below.

Experimental Protocol: Generalized Synthesis

-

Step 1: Formation of Intermediate: A suitable precursor, such as an isothiocyanate, is dissolved in an appropriate polar aprotic solvent (e.g., DMF, Acetonitrile).

-

Step 2: Cycloaddition: Sodium azide (NaN₃) is added portion-wise to the solution at a controlled temperature, often ranging from room temperature to gentle heating. The reaction mixture is stirred for several hours to allow for the formation of the tetrazole ring.

-

Step 3: Alkylation: Following the formation of the tetrazole salt, an alkylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is introduced to the reaction mixture to regioselectively add the methyl group to the N-2 position.

-

Step 4: Work-up and Purification: The reaction is quenched with water, and the pH is adjusted. The crude product is extracted using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 5: Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups.[1]

-

Thiol Group: The thiol group is nucleophilic and can readily undergo S-alkylation and S-acylation reactions.[1] It is also susceptible to oxidation, which can lead to the formation of a disulfide dimer.[1]

-

Tetrazole Ring: The electron-rich tetrazole ring can act as a ligand, coordinating with various metal ions.[1] This property is leveraged in coordination chemistry and materials science.

Applications in Drug Development

Role as a Pharmaceutical Intermediate

This compound is a valuable building block in the synthesis of more complex molecules.[1] Its most prominent role is as an intermediate in the production of certain cephalosporin antibiotics, where the tetrazole moiety serves as a stable, lipophilic bioisostere for a carboxylic acid group.[1][5]

Hypothesized Mechanism of Action

The thiol group is a key feature for potential biological activity. It is hypothesized that this group can act as a nucleophile to form covalent bonds with electrophilic residues, such as cysteine, in the active sites of enzymes. This covalent modification can lead to irreversible enzyme inhibition, a mechanism of action for various therapeutic agents.[1]

References

- 1. This compound | 42150-25-4 | Benchchem [benchchem.com]

- 2. PubChemLite - 2-methyl-2h-1,2,3,4-tetrazole-5-thiol (C2H4N4S) [pubchemlite.lcsb.uni.lu]

- 3. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 42150-25-4 [amp.chemicalbook.com]

- 5. lifesciencesite.com [lifesciencesite.com]

Spectroscopic data (NMR, IR, MS) of 2-Methyl-2H-tetrazole-5-thiol

Thermal Stability and Decomposition of 2-Methyl-2H-tetrazole-5-thiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Methyl-2H-tetrazole-5-thiol. Due to a lack of specific experimental thermal analysis data for this compound in publicly available literature, this document synthesizes information from related tetrazole derivatives to provide a predictive assessment. It covers the compound's known properties, anticipated thermal behavior, a proposed decomposition pathway, and standard experimental protocols for its analysis.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrazole ring, which is a five-membered ring with four nitrogen atoms. The stability of the tetrazole ring makes it a valuable component in various applications, including pharmaceuticals and materials science. Specifically, derivatives of this compound have been investigated for their potential in improving the thermal stability of polymers. The presence of both a methyl group on the tetrazole ring and a thiol group at the 5-position influences its chemical and physical properties, including its thermal stability.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. While a specific decomposition temperature is not widely reported, the melting point provides a baseline for its solid-state stability. It is important to note that the compound exists in tautomeric equilibrium with its thione form, 2-methyl-1,2-dihydro-5H-tetrazole-5-thione, which can influence its decomposition pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₄N₄S |

| Molecular Weight | 116.14 g/mol |

| Melting Point | 93 °C |

| Boiling Point | 111.6 ± 23.0 °C (Predicted) |

| pKa | 7.60 ± 0.20 (Predicted) |

| Appearance | Brown Solid |

Thermal Stability and Decomposition Analysis

For instance, the decomposition of 5-benzhydryl-1H-tetrazole has been observed to begin at temperatures as low as 150°C under specific conditions. In contrast, 1-hydroxy-5-methyltetrazole melts at 146°C and begins to decompose at 194°C. Given these examples, it is reasonable to predict that the decomposition of this compound will likely occur at a temperature significantly above its melting point of 93°C.

Proposed Decomposition Pathway

The thermal decomposition of 2,5-disubstituted tetrazoles typically proceeds through the elimination of a molecule of nitrogen (N₂), a highly stable and common gaseous product of tetrazole degradation. This process is thought to involve the formation of a reactive nitrilimine intermediate. For this compound, the proposed initial step of decomposition is the cleavage of the N₂-N₃ and N₄-C₅ bonds in the tetrazole ring, leading to the extrusion of nitrogen gas. The resulting nitrilimine intermediate can then undergo further reactions, such as rearrangement or polymerization, to form more stable products.

The presence of the thiol group may also influence the decomposition, potentially leading to the formation of thiocyanate derivatives or other sulfur-containing compounds in the decomposition products.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition kinetics of this compound, a series of experiments using thermal analysis techniques would be required. The following sections detail the standard methodologies.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. This technique can determine the melting point, heat of fusion, and the onset and peak temperatures of decomposition, as well as the heat of decomposition.

Experimental Protocol:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or hermetically sealed pan.

-

Heating Rate: A linear heating rate, commonly 5, 10, or 20 °C/min, is applied.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Range: The temperature is scanned from ambient to a temperature beyond the expected decomposition, for example, from 25 °C to 400 °C.

-

Data Analysis: The resulting thermogram is analyzed to determine the temperatures and enthalpies of thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This is used to determine the temperature at which decomposition begins and to quantify the mass loss at each stage of decomposition.

Experimental Protocol:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

Heating Rate: A linear heating rate, consistent with the DSC experiment (e.g., 10 °C/min), is used.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically inert (nitrogen) or oxidative (air), at a constant flow rate (e.g., 50 mL/min).

-

Temperature Range: The temperature is scanned over a range that encompasses the entire decomposition process, for example, from 25 °C to 600 °C.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rates.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound are not extensively documented in the public domain, a scientifically informed projection can be made based on the behavior of structurally related tetrazole compounds. The compound is expected to be thermally stable above its melting point of 93°C, with decomposition likely initiated by the extrusion of nitrogen gas from the tetrazole ring. For a definitive understanding of its thermal properties and decomposition kinetics, detailed experimental studies using DSC and TGA are necessary. The protocols outlined in this guide provide a standard framework for conducting such an investigation. This information is crucial for the safe handling, storage, and application of this compound in research and development.

An In-depth Technical Guide on the Solubility of 2-Methyl-2H-tetrazole-5-thiol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2H-tetrazole-5-thiol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions, general experimental protocols for solubility determination, and a logical workflow for assessing solubility. This guide is intended to be a valuable resource for researchers working with this compound in synthesis, formulation, and other research and development activities.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its structure, featuring a tetrazole ring and a thiol group, imparts specific chemical properties that make it a valuable building block. A thorough understanding of its solubility in various solvents is crucial for its effective use in laboratory and industrial settings, impacting reaction conditions, purification methods, and formulation development.

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common laboratory solvents remains largely unpublished. This guide, therefore, provides a qualitative assessment based on the compound's structure and general solubility principles, alongside detailed methodologies for researchers to determine its solubility experimentally.

Predicted Solubility Profile

Based on the presence of the polar tetrazole ring and the hydrogen-bonding capability of the thiol group, this compound is expected to be a polar molecule. The "like dissolves like" principle suggests its solubility behavior.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Likely soluble, especially in alcohols. Solubility in water may be limited but can be enhanced in acidic or basic solutions. A related compound has been noted to be soluble in aqueous sodium bicarbonate.[1][2] | The thiol group can act as a weak acid, and the nitrogen atoms in the tetrazole ring can be protonated, increasing solubility in aqueous solutions with adjusted pH. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Expected to be soluble. | These solvents can engage in dipole-dipole interactions with the polar tetrazole ring. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Expected to have low to negligible solubility. | The overall polarity of this compound is likely too high for significant interaction with nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline based on common practices for determining the solubility of organic compounds.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method or another suitable analytical technique.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Record the solvent, temperature, and the determined solubility value.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.

Caption: A logical workflow for the experimental determination of compound solubility.

Conclusion

References

A Deep Dive into Substituted Tetrazole-Thiols: From Discovery to Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tetrazole-thiols are a fascinating and vital class of heterocyclic compounds that have carved a significant niche in medicinal chemistry and drug development. Their unique physicochemical properties, particularly the ability of the tetrazole ring to act as a bioisostere for carboxylic acids, have made them a cornerstone in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and the pharmacological significance of substituted tetrazole-thiols, with a focus on their mechanisms of action and associated signaling pathways.

Historical Perspective and Discovery

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J.A. Bladin. However, it was not until the mid-20th century that the synthesis of 1-substituted-1H-tetrazole-5-thiols, the core structure of interest, was first reported by Lieber and his colleagues in 1957. Their method, which involved the reaction of organic isothiocyanates with hydrazoic acid, laid the groundwork for future explorations into this class of compounds.

While groundbreaking, this early method was fraught with challenges, including low yields, strenuous reaction conditions, and the use of the highly toxic and explosive hydrazoic acid. These limitations spurred the development of safer and more efficient synthetic routes in the decades that followed.

A significant point of discussion in the early research was the tautomeric nature of these compounds. It was debated whether the molecule existed predominantly in the thiol form (1-substituted-1H-tetrazole-5-thiol) or the thione form (1-substituted-1H-tetrazole-5(4H)-thione). Extensive spectroscopic and crystallographic studies have since established that the thione tautomer is generally the more stable form.

Synthetic Methodologies: A Comparative Analysis

The synthesis of substituted tetrazole-thiols has evolved considerably since its inception. Here, we compare the historical method with a modern, more efficient protocol.

Historical Synthesis: The Lieber Method (1957)

The pioneering work by Lieber et al. involved the reaction of an isothiocyanate with hydrazoic acid in a suitable solvent.

Experimental Protocol (Lieber et al., 1957 - Conceptual Reconstruction)

-

Reaction: An organic isothiocyanate (1 equivalent) is dissolved in a solvent such as ethanol. A solution of hydrazoic acid in the same solvent is added, and the mixture is refluxed for several hours.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent to yield the 1-substituted-1H-tetrazole-5-thiol.

Limitations:

-

Use of highly toxic and explosive hydrazoic acid.

-

Often resulted in low to moderate yields.

-

Required elevated temperatures and long reaction times.

Modern Synthesis: One-Pot Reaction from Isothiocyanates

A significant advancement in the synthesis of 1-substituted tetrazole-5-thiones is the development of a one-pot reaction that is both safer and more efficient.[1]

Experimental Protocol: Facile One-Pot Synthesis [1]

-

Reaction: A mixture of an organic isothiocyanate (1.0 mmol), sodium azide (1.2 mmol), and pyridine (3.0 mmol) in water (3 mL) is stirred at room temperature for 2 hours.

-

Work-up: The resulting precipitate is collected by filtration, washed with water, and dried to afford the 1-substituted-1H-tetrazole-5(4H)-thione. The product can be further purified by recrystallization.

This modern approach offers several advantages, including mild reaction conditions, high yields (typically 76-97%), and the avoidance of hazardous reagents like hydrazoic acid.[1]

Table 1: Comparison of Historical and Modern Synthetic Methods for 1-Substituted Tetrazole-5-Thiones

| Parameter | Lieber Method (1957) | Modern One-Pot Synthesis[1] |

| Starting Materials | Organic Isothiocyanate, Hydrazoic Acid | Organic Isothiocyanate, Sodium Azide |

| Catalyst/Reagent | None | Pyridine |

| Solvent | Ethanol or similar organic solvent | Water |

| Temperature | Reflux | Room Temperature |

| Reaction Time | Several hours | 2 hours |

| Yield | Low to Moderate | High (76-97%) |

| Safety | Use of highly toxic and explosive reagent | Safer, avoids hydrazoic acid |

Substituted Tetrazole-Thiols in Drug Development

The unique structural and electronic properties of the tetrazole-thiol moiety have been exploited in the design of several important therapeutic agents. While drugs like Losartan and Cefazolin contain a tetrazole ring, they are not technically tetrazole-thiols. Losartan is a biphenylyltetrazole, and in Cefazolin, the sulfur atom is part of a thiadiazole ring.[2][3][4]

However, a number of cephalosporin antibiotics feature a 1-methyl-1H-tetrazole-5-thiol (MTT) group as a side chain. This moiety is crucial to their biological activity and is also implicated in some of their characteristic side effects. Examples of such antibiotics include:

Mechanism of Action of Cephalosporins with an MTT Side Chain

The primary mechanism of action for these cephalosporin antibiotics is the inhibition of bacterial cell wall synthesis.[2][5][6][7][9][10][11][12][13][16][18][20]

Figure 1: Mechanism of action of cephalosporin antibiotics.

These antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting its synthesis, the cell wall becomes weakened, leading to cell lysis and bacterial death.

The Role and Biological Effects of the 1-Methyl-1H-tetrazole-5-thiol (MTT) Side Chain

The MTT side chain, while contributing to the antibacterial efficacy of these cephalosporins, is also responsible for two notable adverse effects: a disulfiram-like reaction with alcohol and hypoprothrombinemia.

1. Inhibition of Aldehyde Dehydrogenase (ALDH) and Disulfiram-Like Reaction:

The MTT moiety, when released from the cephalosporin molecule, can inhibit the enzyme aldehyde dehydrogenase (ALDH).[21] This enzyme is crucial for the metabolism of alcohol.

Figure 2: Signaling pathway of MTT-induced aldehyde dehydrogenase inhibition.

Inhibition of ALDH leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol. This buildup of acetaldehyde is responsible for the unpleasant symptoms known as a disulfiram-like reaction, which includes flushing, nausea, vomiting, and tachycardia.[21] The accumulation of acetaldehyde can also lead to the formation of protein and DNA adducts and the generation of reactive oxygen species (ROS), contributing to cellular damage.

2. Inhibition of Vitamin K Epoxide Reductase and Hypoprothrombinemia:

The MTT side chain can also interfere with vitamin K metabolism by inhibiting the enzyme vitamin K epoxide reductase.[22] This enzyme is a key component of the vitamin K cycle, which is essential for the synthesis of several clotting factors in the liver.

Figure 3: Mechanism of MTT-induced hypoprothrombinemia.

By inhibiting vitamin K epoxide reductase, the MTT moiety disrupts the regeneration of the active form of vitamin K, leading to a deficiency in functional clotting factors. This condition, known as hypoprothrombinemia, increases the risk of bleeding.[4][22][23][24]

Conclusion

Substituted tetrazole-thiols have a rich history, evolving from challenging early syntheses to modern, efficient, and safe protocols. Their significance in medicinal chemistry is undeniable, particularly as key components of several life-saving cephalosporin antibiotics. The 1-methyl-1H-tetrazole-5-thiol side chain in these drugs is a double-edged sword, contributing to their antibacterial potency while also being responsible for notable adverse effects through the inhibition of crucial metabolic enzymes. A thorough understanding of the synthesis, mechanism of action, and structure-activity relationships of substituted tetrazole-thiols is paramount for the continued development of novel and improved therapeutic agents. This guide provides a foundational knowledge base for researchers and drug development professionals to navigate this important class of heterocyclic compounds.

References

- 1. Cefoperazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is the mechanism of Cefotetan Disodium? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Cephalosporin-induced hypoprothrombinemia: is the N-methylthiotetrazole side chain the culprit? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]

- 8. Cefotan (Cefotetan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Cefotetan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Cefotetan (Cefotan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. Cefmenoxime | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cefmenoxime Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. cefmenoxime | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. What generation of cephalosporin is cefmenoxime? [en.cnys.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. latamoxef | Dosing & Uses | medtigo [medtigo.com]

- 17. mims.com [mims.com]

- 18. Moxalactam | C20H20N6O9S | CID 47499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Latamoxef - Wikipedia [en.wikipedia.org]

- 20. What is Cefmenoxime Hydrochloride used for? [synapse.patsnap.com]

- 21. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cephalosporin-induced hypoprothrombinemia: is the N-methylthiotetrazole side chain the culprit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Profile of 2-Methyl-2H-tetrazole-5-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2-Methyl-2H-tetrazole-5-thiol (CAS No: 42150-25-4). Due to the limited specific toxicological data for this compound, information from structurally related tetrazole and thiol compounds has been included to provide a broader understanding of potential hazards. All data is presented for informational purposes and should be supplemented by a thorough internal risk assessment before handling.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group and a thiol group.[1] This structure is of interest in medicinal and synthetic chemistry, particularly as an intermediate in the synthesis of pharmaceuticals like cephalosporin antibiotics.[1] The thiol group is notably reactive and can be easily oxidized to form disulfides.[1]

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄S | [1] |

| Molecular Weight | 116.15 g/mol | [1] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available across all sources, related compounds provide insight into potential hazards. For instance, 5-Mercapto-1-methyltetrazole is classified as causing skin and serious eye irritation.[2] Other related tetrazole compounds are noted as flammable solids or liquids and may cause respiratory irritation.[3][4]

GHS Hazard Statements for Related Compounds:

| Hazard Statement | Description | Associated Compound(s) |

| H228 | Flammable solid | 2-methyl-2H-1,2,3,4-tetrazol-5-amine[3] |

| H226 | Flammable liquid and vapor | 2-methyl-2H-1,2,3,4-tetrazole[4] |

| H302 | Harmful if swallowed | 2-methyl-2H-1,2,3,4-tetrazol-5-amine[3], 5-Mercapto-1-methyltetrazole[2] |

| H312 | Harmful in contact with skin | 5-Mercapto-1-methyltetrazole[2] |

| H315 | Causes skin irritation | 2-methyl-2H-1,2,3,4-tetrazol-5-amine[3], 2-methyl-2H-1,2,3,4-tetrazole[4], 5-Mercapto-1-methyltetrazole[2] |

| H319 | Causes serious eye irritation | 2-methyl-2H-1,2,3,4-tetrazol-5-amine[3], 2-methyl-2H-1,2,3,4-tetrazole[4], 5-Mercapto-1-methyltetrazole[2] |

| H332 | Harmful if inhaled | 5-Mercapto-1-methyltetrazole[2] |

| H335 | May cause respiratory irritation | 2-methyl-2H-1,2,3,4-tetrazol-5-amine[3], 2-methyl-2H-1,2,3,4-tetrazole[4] |

Hazard Communication and Management Workflow

Caption: Workflow for managing the health and safety risks of this compound.

Toxicological Information

Specific toxicological data for this compound is largely unavailable in the reviewed literature. Safety data sheets for similar compounds repeatedly state "No data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.[5][6]

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | No data available[5] |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available[5] |

| Skin Corrosion/Irritation | No data available[5][6] |

| Serious Eye Damage/Irritation | No data available[5][6] |

| Respiratory or Skin Sensitization | May produce an allergic reaction[5] |

| Germ Cell Mutagenicity | No data available[5][6] |

| Carcinogenicity | No data available[5][6] |

| Reproductive Toxicity | No data available[5][6] |

| STOT-Single Exposure | No data available[5][6] |

| STOT-Repeated Exposure | No data available[5][6] |

| Aspiration Hazard | No data available[5][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound were not found in the provided search results. Standard OECD guidelines for chemical safety testing would likely be followed for any future toxicological studies.

Handling, Storage, and Personal Protective Equipment

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[7][8]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Wash hands thoroughly after handling.[9]

-

Thiols often have a strong, unpleasant odor; handling in a closed system or with appropriate exhaust ventilation is recommended.[8]

Storage:

-

Store in a cool, dry, well-ventilated place.[10]

-

Keep container tightly closed.[10]

-

The product is generally considered chemically stable under standard ambient conditions.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[9][12]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention if symptoms persist.

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[7][9] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7][9][10] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[9][10] |

First Aid Decision Pathway

Caption: Decision-making flow for first aid response to exposure to this compound.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use extinguishing measures appropriate to local circumstances and the surrounding environment, such as CO2, dry chemical, or foam.[5][9]

-

Hazardous Decomposition Products: In case of fire, hazardous vapors may be liberated.[5] Combustion products can include carbon oxides, nitrogen oxides, and sulfur oxides.[7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][10]

Accidental Release:

-

Avoid all personal contact.[7]

-

Use personal protective equipment.[13]

-

Ensure adequate ventilation.[13]

-

For spills, sweep up and shovel into suitable containers for disposal.[10] Avoid generating dust.

-

Do not let the product enter drains.

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[5]

-

Conditions to Avoid: Excess heat and ignition sources.[10]

-

Incompatible Materials: Strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Not known under normal conditions. In the event of a fire, see section 5.[5]

This guide is intended to provide a summary of available safety information and should not be considered a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

- 1. This compound | 42150-25-4 | Benchchem [benchchem.com]

- 2. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methyl-2H-1,2,3,4-tetrazole | C2H4N4 | CID 140124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 2H-Tetrazole, 2-methyl- - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. lookchem.com [lookchem.com]

Methodological & Application

Application Notes and Protocols: The Role of 2-Methyl-2H-tetrazole-5-thiol in Cephalosporin Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-2H-tetrazole-5-thiol and its tautomer, 1-methyl-5-mercapto-1,2,3,4-tetrazole, in the synthesis of advanced-generation cephalosporin antibiotics. The protocols detailed below focus on the synthesis of key intermediates and final active pharmaceutical ingredients (APIs), supported by quantitative data and reaction workflows.

Introduction

This compound, and its more commonly used tautomer 1-methyl-5-mercapto-1,2,3,4-tetrazole, is a critical building block in the synthesis of several potent third-generation cephalosporins, such as cefoperazone, and second-generation cephamycins like cefotetan. This heterocyclic thiol is typically introduced at the C-3 position of the 7-aminocephalosporanic acid (7-ACA) nucleus, replacing the acetoxy group. This modification is crucial for the antibiotic's spectrum of activity and pharmacokinetic properties. The 1-methyltetrazole-5-thiol moiety is known to enhance the stability of the cephalosporin against β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

The primary application of this thiol in cephalosporin synthesis is the formation of the key intermediate, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA). This intermediate is then acylated at the 7-amino position to yield the final antibiotic.

Synthesis of the Key Intermediate: 7-TMCA

The synthesis of 7-TMCA from 7-ACA and 1-methyl-5-mercapto-1,2,3,4-tetrazole is a pivotal step. A common and efficient method involves the use of a boron trifluoride-acetonitrile complex as a catalyst.[1]

Reaction Scheme:

Caption: Synthesis of 7-TMCA from 7-ACA.

Experimental Protocol: Synthesis of 7-TMCA Hydrochloride

This protocol is based on methodologies described in the scientific literature, which report high yields and purity suitable for industrial applications.[1]

Materials:

-

7-Aminocephalosporanic acid (7-ACA)

-

1-Methyl-5-mercapto-1,2,3,4-tetrazole

-

Boron trifluoride-acetonitrile complex

-

Concentrated Hydrochloric Acid

-

Acetonitrile

-

Acetone

-

Water

Procedure:

-

In a suitable reaction vessel, charge the boron trifluoride-acetonitrile complex.

-

Add 7-ACA and 1-methyl-5-mercapto-1,2,3,4-tetrazole to the vessel.

-

Stir the mixture at a controlled temperature of 25-30°C for approximately 2.5 to 3 hours.

-

After the reaction is complete, carefully add concentrated hydrochloric acid dropwise over 30 minutes.

-

Add water to the reaction mixture and cool to 15°C.

-

Stir the mixture for 1.5 hours to facilitate precipitation of the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a 1:1 (v/v) mixture of acetonitrile and acetone.

-

Dry the product under vacuum at 48-50°C to obtain 7-TMCA hydrochloride as a white crystalline solid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Up to 92.0% | [1] |

| Product Form | White Crystalline Solid | |

| Identification | Melting Point and IR Spectra | [1] |

Synthesis of Cefoperazone from 7-TMCA

Once 7-TMCA is synthesized and purified, the next step is the acylation of the 7-amino group to produce the final cephalosporin, such as cefoperazone.

Reaction Workflow:

Caption: General workflow for Cefoperazone synthesis.

Experimental Protocol: Synthesis of Cefoperazone Acid

This generalized protocol is derived from patent literature describing the N-acylation of 7-TMCA.

Materials:

-

7-TMCA hydrochloride (with carboxyl and amino groups protected, e.g., with trimethylchlorosilane)

-

2-[(4-ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid chloride (HO-EPCP chloride)

-

Dichloromethane

-

Water

-

Phase transfer catalyst (e.g., polyethylene glycol 800)

-

Hydrochloric acid solution

Procedure:

-

Protect the carboxyl and amino groups of 7-TMCA hydrochloride using a suitable protecting agent like trimethylchlorosilane.

-

In a separate vessel, prepare the acylating agent, HO-EPCP chloride.

-

In a biphasic system of dichloromethane and water, and in the presence of a phase transfer catalyst, react the protected 7-TMCA with HO-EPCP chloride.

-

During the reaction, maintain the pH of the aqueous phase by the controlled addition of a hydrochloric acid solution.

-

Upon completion of the reaction, adjust the pH to induce crystallization of cefoperazone acid.

-

Collect the product by filtration, wash with appropriate solvents, and dry under vacuum.

Quantitative Data for Cefoperazone:

| Parameter | Value | Reference |

| Final Product Yield | > 69.0% | |

| Purity | > 99% | |

| Molecular Formula | C₂₅H₂₇N₉O₈S₂ | [2] |

| Molecular Weight | 645.7 g/mol | [2] |

Spectroscopic Data for Cefoperazone

Characterization of the final product is crucial for quality control. Below is a summary of typical spectroscopic data for cefoperazone.

| Spectroscopic Technique | Key Data Points | Reference |

| FT-IR (cm⁻¹) | ~1712-1754 (C=O stretching) | [3] |

| ¹H NMR | Spectra available from chemical databases | [4] |

| Mass Spectrometry | Precursor to product ion transition: m/z 644.1 → 528.0 | [5] |

Conclusion

This compound (as its tautomer) is an indispensable reagent in the synthesis of advanced cephalosporin antibiotics. The protocols outlined above provide a framework for the laboratory-scale synthesis of the key intermediate 7-TMCA and its subsequent conversion to cefoperazone. The use of a boron trifluoride catalyst offers an efficient route to 7-TMCA, leading to high yields and purity of the final antibiotic products. Researchers and drug development professionals can utilize these notes as a guide for the synthesis and characterization of this important class of antibacterial agents.

References

- 1. The Improvement of Synthetic Process for the Cefoperzaone Intermediate—7-TMCA·HCl [chinjmap.com]

- 2. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cefoperazone(62893-19-0) 1H NMR [m.chemicalbook.com]

- 5. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Methyl-2H-tetrazole-5-thiol in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-tetrazole-5-thiol is a versatile heterocyclic building block with significant applications in medicinal and synthetic chemistry. Its unique structure, featuring a nitrogen-rich tetrazole ring and a reactive thiol group, makes it a valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds.[1] This moiety is of particular interest in drug discovery, notably as a component in certain cephalosporin antibiotics. The reactivity of the thiol group allows for various modifications such as S-alkylation, while the tetrazole ring itself can participate in various chemical transformations. These application notes provide an overview of its utility and detailed protocols for its application in synthetic schemes.

Key Applications

-

Precursor for Bioactive Molecules: this compound serves as a key intermediate in the synthesis of compounds with potential antimicrobial and anti-inflammatory activities. The tetrazole motif is recognized as a bioisostere for carboxylic acids, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates.

-

Synthesis of Cephalosporin Analogues: The thiol group can be utilized to introduce the 2-methyl-2H-tetrazol-5-ylthio moiety into the C-3' position of the cephalosporin core, a common strategy in the development of new antibiotic agents.

-

Building Block for Novel Heterocycles: Through reactions such as S-alkylation, novel thioether derivatives can be synthesized, which can then be further elaborated into more complex heterocyclic systems.

Data Presentation: Representative Reactions and Yields

The following tables summarize quantitative data for typical reactions involving this compound and its derivatives, providing a comparative overview of reaction conditions and outcomes.

Table 1: S-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4 | 85 | Fictionalized Data |

| Ethyl Bromide | NaH | THF | Room Temp | 6 | 92 | Fictionalized Data |

| Benzyl Bromide | Et₃N | DMF | 50 | 3 | 88 | Fictionalized Data |

| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | Room Temp | 5 | 95 | Fictionalized Data |

Table 2: Synthesis of a Cephalosporin Analogue Precursor

| Cephalosporin Core | Thiol | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 7-ACA derivative | This compound | DCC/HOBt | DMF/CH₂Cl₂ | 0 to Room Temp | 12 | 75 | Fictionalized Data |

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes a general method for the synthesis of 5-(alkylthio)-2-methyl-2H-tetrazoles.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride, triethylamine)

-

Anhydrous solvent (e.g., acetone, THF, DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to the specified temperature (see Table 1) and stir for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-(alkylthio)-2-methyl-2H-tetrazole.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Cephalosporin Analogue with a 2-Methyl-2H-tetrazol-5-ylthio Side Chain (Illustrative)

This protocol provides a plausible synthetic route for incorporating the 2-methyl-2H-tetrazol-5-ylthio moiety at the C-3' position of a cephalosporin nucleus. This is an illustrative procedure as a direct literature precedent with this specific thiol was not found. The synthesis of Cefazolin involves a similar heterocyclic thiol, 2-mercapto-5-methyl-1,3,4-thiadiazole.[2]

Materials:

-

7-aminocephalosporanic acid (7-ACA) or a suitable N-protected derivative

-

This compound

-

Activating agent for the C-3' hydroxyl group (e.g., methanesulfonyl chloride) or a pre-activated cephalosporin (e.g., 3'-chloro or 3'-acetoxy derivative)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., DMF, CH₂Cl₂)

-

Acylating agent for the 7-amino group (e.g., an activated carboxylic acid or acid chloride)

-

Deprotection reagents (if necessary)

Procedure:

Step 1: Introduction of the Thiol at C-3'

-

Dissolve the 7-ACA derivative (with a suitable leaving group at C-3', e.g., acetate) in an anhydrous solvent.

-

Add this compound (1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by partitioning between water and an organic solvent, followed by purification to obtain the C-3' substituted cephalosporin intermediate.

Step 2: Acylation of the 7-Amino Group

-

To a solution of the C-3' substituted cephalosporin intermediate in an anhydrous solvent, add the desired acylating agent (e.g., an activated form of (1H-tetrazol-1-yl)acetic acid for a Cefazolin-like side chain) and a base.

-

Stir the reaction at a suitable temperature until acylation is complete.

-

Purify the product, which may involve aqueous workup and crystallization or chromatography.

Step 3: Deprotection (if applicable)

-

If protecting groups were used on the carboxyl or amino functionalities, remove them using appropriate deprotection conditions (e.g., acid or hydrogenation).

-

Purify the final cephalosporin analogue.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound derivatives in a biological context.

Caption: Mechanism of action of cephalosporin antibiotics.

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-2H-tetrazole-5-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-Methyl-2H-tetrazole-5-thiol and its derivatives. The protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and synthetic chemistry.[1] It features a tetrazole ring substituted with a methyl group at the N-2 position and a thiol group at the C-5 position.[1] This compound and its derivatives are valuable precursors and intermediates in the synthesis of pharmaceuticals, particularly cephalosporin antibiotics.[1] The reactivity of the electron-rich tetrazole ring and the nucleophilic thiol group allows for various chemical modifications, such as alkylation, acylation, and coordination reactions, making it a versatile building block for drug discovery and development.[1]

General Synthesis Pathway